molecular formula C8H14Br2O2 B14491590 5,6-Dibromo-2-propyl-1,3-dioxepane CAS No. 64677-93-6

5,6-Dibromo-2-propyl-1,3-dioxepane

Cat. No.: B14491590
CAS No.: 64677-93-6
M. Wt: 302.00 g/mol
InChI Key: UDDOSCBSRVVVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dibromo-2-propyl-1,3-dioxepane is an organic compound characterized by a dioxepane ring structure with bromine atoms at the 5th and 6th positions and a propyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dibromo-2-propyl-1,3-dioxepane typically involves the bromination of a precursor dioxepane compound. The reaction conditions often include the use of bromine or a bromine-containing reagent under controlled temperature and solvent conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromo-2-propyl-1,3-dioxepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dioxepane derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

5,6-Dibromo-2-propyl-1,3-dioxepane has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 5,6-Dibromo-2-propyl-1,3-dioxepane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atoms and the dioxepane ring structure play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Specific pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dibromo-2-methyl-1,3-dioxepane
  • 5,6-Dibromo-2-ethyl-1,3-dioxepane
  • 5,6-Dibromo-2-butyl-1,3-dioxepane

Uniqueness

5,6-Dibromo-2-propyl-1,3-dioxepane is unique due to its specific substitution pattern and the presence of a propyl group, which can influence its chemical reactivity and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

64677-93-6

Molecular Formula

C8H14Br2O2

Molecular Weight

302.00 g/mol

IUPAC Name

5,6-dibromo-2-propyl-1,3-dioxepane

InChI

InChI=1S/C8H14Br2O2/c1-2-3-8-11-4-6(9)7(10)5-12-8/h6-8H,2-5H2,1H3

InChI Key

UDDOSCBSRVVVEF-UHFFFAOYSA-N

Canonical SMILES

CCCC1OCC(C(CO1)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.